2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid
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Overview
Description
2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound with a unique structure that combines a tetrazole ring, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrazole ring through a cyclization reaction of an appropriate hydrazine derivative with a nitrile. The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group on the benzoic acid moiety can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring may mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid: Unique due to the combination of tetrazole, furan, and benzoic acid moieties.
2-amino-5-chloro-3-methylbenzoic acid: Similar structure but lacks the tetrazole and furan rings.
5-chloro-2-furancarboxylic acid: Contains the furan ring but lacks the tetrazole and benzoic acid moieties.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups that can interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN6O3/c14-10-3-1-7(5-9(10)12(21)22)11-4-2-8(23-11)6-15-16-13-17-19-20-18-13/h1-6H,(H,21,22)(H2,16,17,18,19,20)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROATMLDGZFLOL-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=NNN=N3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=NNN=N3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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